molecular formula C17H28N2O4S B5575657 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B5575657
M. Wt: 356.5 g/mol
InChI Key: FLTUMHMSJCNWKQ-UHFFFAOYSA-N
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Description

“1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine” is a chemical compound. Its molecular formula is C17H28N2O4S .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C17H28N2O4S . The average mass of the molecule is 356.480 Da .

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research on phenylpiperazine derivatives, closely related to the structure of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine, has demonstrated significant antidepressant and anxiolytic effects in animal models. These compounds show high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full antagonists at 5-HT1A and 5-HT7 receptors. This involvement of the serotonergic system, particularly the 5-HT1A receptor, underlines the potential of such derivatives in treating depression and anxiety disorders (Pytka et al., 2015).

Muscarinic M2 Receptor Selectivity

Studies on diphenyl sulfoxides, structurally related to this compound, have led to the discovery of compounds with high selectivity as antagonists of the muscarinic M2 receptor. This specificity is vital for developing treatments for disorders involving cholinergic systems, such as Alzheimer's disease and cardiovascular conditions (Kozlowski et al., 2000).

5-HT(1B/1D) Receptor Antagonism

The development of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which are analogs of this compound, has shown potent and selective antagonism of 5-HT(1B/1D) receptors. These findings are significant for creating therapies for migraine and other headache disorders, as well as for psychiatric conditions such as depression and anxiety (Liao et al., 2000).

Adenosine A2B Receptor Antagonism

Research into sulfonamides, including structures similar to this compound, has yielded potent adenosine A2B receptor antagonists. These compounds show promise for treating diseases like asthma, chronic obstructive pulmonary disease (COPD), and cancer, where the A2B receptor plays a critical role in disease progression and symptoms (Yan et al., 2006).

Mechanism of Action

The mechanism of action for “1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine” is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with “1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine” are not specified in the available literature .

Future Directions

The future directions for research on “1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine” are not specified in the available literature .

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-5-18-8-10-19(11-9-18)24(20,21)17-13-15(22-6-2)14(4)12-16(17)23-7-3/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTUMHMSJCNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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